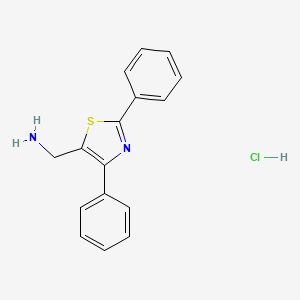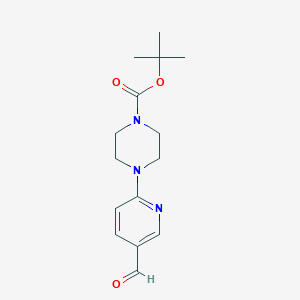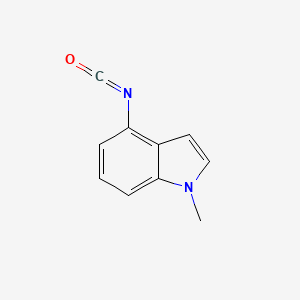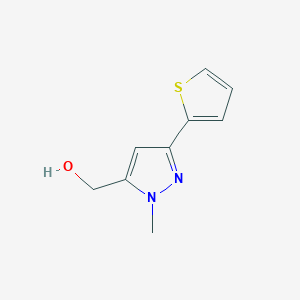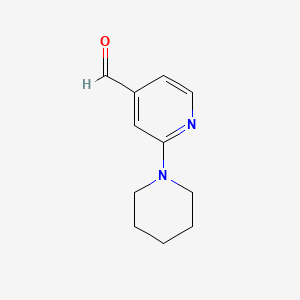![molecular formula C17H30N2O B1288127 2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol CAS No. 924868-92-8](/img/structure/B1288127.png)
2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol
Overview
Description
2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of two dimethylamino groups attached to the benzene ring at the 2 and 6 positions, a 2-methylbutyl group at the 4 position, and a hydroxyl group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol can be achieved through a multi-step process involving the following key steps:
-
Formation of the Benzene Ring Substituents: : The initial step involves the introduction of the dimethylamino groups at the 2 and 6 positions of the benzene ring. This can be achieved through a Friedel-Crafts alkylation reaction using dimethylamine and formaldehyde as reagents in the presence of a Lewis acid catalyst such as aluminum chloride.
-
Introduction of the 2-Methylbutyl Group: : The next step involves the alkylation of the benzene ring at the 4 position with 2-methylbutyl chloride. This reaction can be carried out using a strong base such as sodium hydride to deprotonate the benzene ring, followed by the addition of 2-methylbutyl chloride.
-
Hydroxylation: : The final step involves the introduction of the hydroxyl group at the 1 position of the benzene ring. This can be achieved through a hydroxylation reaction using a suitable oxidizing agent such as hydrogen peroxide in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced catalysts can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol can undergo various types of chemical reactions, including:
-
Oxidation: : The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
-
Reduction: : The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
-
Substitution: : The dimethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol has several scientific research applications, including:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex organic molecules
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
-
Medicine: : The compound is explored for its potential use in drug development. Its unique chemical structure makes it a candidate for the design of novel pharmaceuticals with improved efficacy and reduced side effects.
-
Industry: : The compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target involved.
Comparison with Similar Compounds
2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol can be compared with other similar compounds, such as:
-
2,6-Bis[(dimethylamino)methyl]phenol: : This compound lacks the 2-methylbutyl group, making it less hydrophobic and potentially altering its biological activity.
-
4-(2-Methylbutyl)phenol: : This compound lacks the dimethylamino groups, which may affect its reactivity and interactions with biological targets.
-
2,6-Dimethylphenol: : This compound lacks both the dimethylamino and 2-methylbutyl groups, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2,6-bis[(dimethylamino)methyl]-4-(2-methylbutyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O/c1-7-13(2)8-14-9-15(11-18(3)4)17(20)16(10-14)12-19(5)6/h9-10,13,20H,7-8,11-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVRAVSICFFZOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC1=CC(=C(C(=C1)CN(C)C)O)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901209854 | |
| Record name | 2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901209854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924868-92-8 | |
| Record name | 2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924868-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901209854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




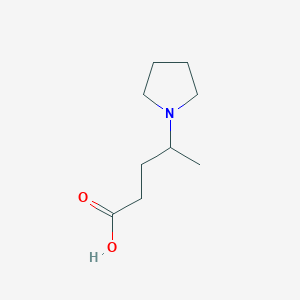
![7-Chloro-2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1288060.png)
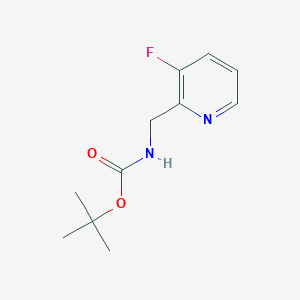
![2-Bromo-1-[4-(2-furyl)phenyl]ethanone](/img/structure/B1288067.png)
![[3-(1,3-Thiazol-2-yl)phenyl]methylamine](/img/structure/B1288068.png)
